molecular formula C18H23N7O2S B14932983 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B14932983
M. Wt: 401.5 g/mol
InChI Key: YLRMBRKTLNGMAJ-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. The unique structural features of this compound, including the presence of a cyclohexyl group, a thiadiazole ring, and a triazolopyridazine moiety, contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.

    Formation of the Triazolopyridazine Moiety: The triazolopyridazine ring can be synthesized by the cyclization of hydrazine derivatives with appropriate pyridazine precursors.

    Coupling Reactions: The final step involves coupling the thiadiazole and triazolopyridazine intermediates through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents, electrophiles such as alkyl halides in non-polar solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic uses.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects, or it may interact with DNA or RNA, leading to anti-cancer effects.

Comparison with Similar Compounds

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can be compared with other similar compounds, such as:

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: This compound has a phenyl group instead of a cyclohexyl group, which may affect its biological activity and pharmacokinetic properties.

    N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: This compound has a chloro group instead of a methoxy group, which may influence its reactivity and interaction with molecular targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H23N7O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C18H23N7O2S/c1-27-16-11-10-14-21-20-13(25(14)24-16)8-5-9-15(26)19-18-23-22-17(28-18)12-6-3-2-4-7-12/h10-12H,2-9H2,1H3,(H,19,23,26)

InChI Key

YLRMBRKTLNGMAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=NN=C(S3)C4CCCCC4)C=C1

Origin of Product

United States

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